6-(3-Methoxyphenyl)-6-methyl-5,6-dihydrobenzimidazo[1,2-c]quinazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MMV396719 is a compound identified as part of the Medicines for Malaria Venture’s Malaria Box, a collection of compounds with potential antimalarial activity. This compound has shown significant inhibitory effects on the malaria-causing parasite Plasmodium falciparum, particularly by targeting the Plasmodium falciparum ATPase 4 (PfATP4) enzyme .
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for MMV396719 would likely involve large-scale organic synthesis techniques. These methods would include optimization of reaction conditions to maximize yield and purity, as well as the use of automated systems for reaction monitoring and control.
Chemical Reactions Analysis
Types of Reactions
MMV396719 undergoes several types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents and conditions used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols or amines.
Scientific Research Applications
MMV396719 has several scientific research applications, particularly in the field of parasitology and antimalarial drug development . Some of its applications include:
Chemistry: Used as a reference compound in studies of chemical synthesis and reaction mechanisms.
Biology: Studied for its effects on cellular processes and parasite biology.
Medicine: Investigated for its potential as an antimalarial drug, particularly in targeting the PfATP4 enzyme.
Industry: Used in the development of new antimalarial therapies and in screening assays for drug discovery.
Mechanism of Action
The mechanism of action of MMV396719 involves the inhibition of the PfATP4 enzyme, which is crucial for maintaining sodium ion homeostasis in Plasmodium falciparum . By inhibiting this enzyme, MMV396719 disrupts the parasite’s ability to regulate sodium levels, leading to impaired parasite growth and survival. The compound also appears to block the activation of protein kinase G, which is involved in parasite egress from host cells .
Comparison with Similar Compounds
MMV396719 is part of a group of compounds known as PfATP4 inhibitors. Similar compounds include:
- MMV665878
- MMV006239
- MMV020136
- MMV020710
These compounds share a similar mechanism of action by targeting the PfATP4 enzyme and disrupting sodium ion homeostasis . MMV396719 is unique in its specific chemical structure and potency against Plasmodium falciparum .
Biological Activity
6-(3-Methoxyphenyl)-6-methyl-5,6-dihydrobenzimidazo[1,2-c]quinazoline is a compound of interest due to its potential biological activities. This article explores its synthesis, biological activity, and relevant case studies that highlight its pharmacological properties.
Synthesis
The synthesis of this compound typically involves the reaction of substituted anilines with appropriate benzimidazole derivatives. The compound can be synthesized through various methods, including cyclization reactions that yield the desired heterocyclic structure.
Anticancer Activity
Recent studies have demonstrated that compounds similar to this compound exhibit significant anticancer properties. For instance, a series of related compounds were tested against the National Cancer Institute's NCI 60 cell lines panel. Among these compounds, certain derivatives showed promising results with notable growth inhibition against various cancer cell lines including leukemia and solid tumors .
Table 1: Anticancer Activity of Related Compounds
Compound | Cell Line | % Growth Inhibition |
---|---|---|
Compound A | CCRF-CEM (Leukemia) | 44.59% |
Compound B | A549 (Lung) | 38.20% |
Compound C | MCF-7 (Breast) | 50.10% |
Antioxidant Activity
The antioxidant potential of this compound was evaluated using the DPPH free radical scavenging method. Compounds exhibiting lower IC50 values indicate higher antioxidant activity. For example, related compounds showed IC50 values ranging from 16.97 µg/mL to 21.40 µg/mL in various assays .
Table 2: Antioxidant Activity Results
Compound | IC50 (µg/mL) |
---|---|
Compound D | 16.97 |
Compound E | 21.40 |
Compound F | 18.78 |
Anti-Diabetic Activity
In vivo studies have also assessed the anti-diabetic effects of similar compounds through streptozotocin-induced diabetic models in rats. These studies indicated significant blood glucose lowering activity, with some compounds achieving over 59% reduction in blood glucose levels .
Table 3: Anti-Diabetic Activity
Compound | Blood Glucose Lowering (%) |
---|---|
Compound G | 59.15 |
Compound H | 48.44 |
Case Studies
- Case Study on Anticancer Effects : A study involving a series of benzimidazole derivatives found that specific modifications in the chemical structure enhanced their anticancer efficacy against leukemia cell lines. The study highlighted the importance of substituent groups in modulating biological activity.
- Case Study on Antioxidant Properties : Another research focused on the antioxidant capabilities of related compounds demonstrated a correlation between structural features and radical scavenging activity, emphasizing the significance of methoxy substitutions in enhancing antioxidant effects.
Properties
Molecular Formula |
C22H19N3O |
---|---|
Molecular Weight |
341.4 g/mol |
IUPAC Name |
6-(3-methoxyphenyl)-6-methyl-5H-benzimidazolo[1,2-c]quinazoline |
InChI |
InChI=1S/C22H19N3O/c1-22(15-8-7-9-16(14-15)26-2)24-18-11-4-3-10-17(18)21-23-19-12-5-6-13-20(19)25(21)22/h3-14,24H,1-2H3 |
InChI Key |
GOFKBYMLZNXKGI-UHFFFAOYSA-N |
Canonical SMILES |
CC1(NC2=CC=CC=C2C3=NC4=CC=CC=C4N31)C5=CC(=CC=C5)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.